molecular formula C10H13NO3S B8597821 1-[hydroxy(phenyl)methyl]cyclopropane-1-sulfonamide

1-[hydroxy(phenyl)methyl]cyclopropane-1-sulfonamide

Cat. No.: B8597821
M. Wt: 227.28 g/mol
InChI Key: WXKRSDODIKGTTM-UHFFFAOYSA-N
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Description

1-[hydroxy(phenyl)methyl]cyclopropane-1-sulfonamide is a chemical compound with a unique structure that combines a cyclopropane ring with a sulfonamide group and a hydroxyphenylmethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[hydroxy(phenyl)methyl]cyclopropane-1-sulfonamide typically involves the reaction of cyclopropanesulfonyl chloride with hydroxyphenylmethanol under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the sulfonyl chloride group by the hydroxyphenylmethanol. The reaction is usually conducted in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps. Techniques such as recrystallization, distillation, and chromatography may be employed to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-[hydroxy(phenyl)methyl]cyclopropane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonamide group can be reduced to form an amine.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of ethers or amides.

Scientific Research Applications

1-[hydroxy(phenyl)methyl]cyclopropane-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-[hydroxy(phenyl)methyl]cyclopropane-1-sulfonamide involves its interaction with specific molecular targets. The hydroxyphenylmethyl moiety can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The sulfonamide group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

1-[hydroxy(phenyl)methyl]cyclopropane-1-sulfonamide can be compared with other similar compounds, such as:

    Cyclopropanesulfonamide: Lacks the hydroxyphenylmethyl group, resulting in different chemical and biological properties.

    Hydroxyphenylmethylsulfonamide: Lacks the cyclopropane ring, affecting its stability and reactivity.

    Phenylmethylcyclopropanesulfonamide: Lacks the hydroxy group, altering its potential interactions with biological targets.

The uniqueness of this compound lies in its combination of structural features, which confer specific chemical reactivity and biological activity.

Properties

Molecular Formula

C10H13NO3S

Molecular Weight

227.28 g/mol

IUPAC Name

1-[hydroxy(phenyl)methyl]cyclopropane-1-sulfonamide

InChI

InChI=1S/C10H13NO3S/c11-15(13,14)10(6-7-10)9(12)8-4-2-1-3-5-8/h1-5,9,12H,6-7H2,(H2,11,13,14)

InChI Key

WXKRSDODIKGTTM-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C(C2=CC=CC=C2)O)S(=O)(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

880 mg of N-tert-butyloxycarbonyl-1-(hydroxyphenylmethyl)cyclopropanesulfonamide were dissolved in 25 ml of ethyl acetate, and 13.4 ml of a 1 N aqueous hydrochloric acid were added. The reaction solution was heated to 65° C. and the completeness of the conversion was checked with LCMS. After 8 hours, the mixture was neutralized with saturated aqueous sodium carbonate solution, and the organic phase was dried over Na2SO4 and concentrated by rotary evaporation. This gave the product (610 mg) with a molecular weight of 227.3 g/mol (C10H13NO3S); MS (ESI): m/e=210 (M−H2O+H+).
Name
N-tert-butyloxycarbonyl-1-(hydroxyphenylmethyl)cyclopropanesulfonamide
Quantity
880 mg
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reactant
Reaction Step One
Quantity
25 mL
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solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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